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Compound of Interest

Compound Name: 2-(Oxan-2-yllmorpholine

Cat. No.: B15324385

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust strategy for the
stereoselective synthesis of chiral 2-(oxan-2-yl)morpholine. This valuable heterocyclic
scaffold holds significant potential in medicinal chemistry and drug development. The synthetic
approach detailed herein focuses on a modern and efficient method involving the asymmetric
hydrogenation of a key dehydromorpholine intermediate, a strategy that has proven effective
for a variety of 2-substituted morpholines.[1][2][3][4]

Synthetic Strategy Overview

The stereoselective synthesis of chiral 2-(oxan-2-yl)morpholine can be achieved through a
multi-step sequence. The overall strategy involves the construction of an achiral N-protected 2-
(oxan-2-yl)dehydromorpholine precursor, followed by a crucial asymmetric hydrogenation step
to introduce the desired chirality. The final step involves the removal of the protecting group to
yield the target compound.

The logical workflow for this synthesis is depicted below:
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Caption: Overall synthetic workflow for chiral 2-(Oxan-2-yl)morpholine.
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Experimental Protocols
Synthesis of (Oxan-2-yl)glyoxal

The synthesis of the key a-ketoaldehyde, (oxan-2-yl)glyoxal, can be accomplished in a two-
step sequence starting from commercially available oxane-2-carbaldehyde.

Step 1: Synthesis of 1-(Oxan-2-yl)ethane-1,2-diol

» To a solution of oxane-2-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an
inert atmosphere at 0 °C, a solution of methylmagnesium bromide (1.1 eq, 3.0 M in diethyl
ether) is added dropwise.

e The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room
temperature and stirred for an additional 2 hours.

e The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium
chloride.

e The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers
are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under
reduced pressure to afford the crude diol, which can be used in the next step without further
purification.

Step 2: Oxidation to (Oxan-2-yl)glyoxal

e To a solution of the crude 1-(oxan-2-yl)ethane-1,2-diol (1.0 eq) in a mixture of acetonitrile,
carbon tetrachloride, and water (2:2:3), sodium periodate (2.5 eq) and a catalytic amount of
ruthenium(lll) chloride hydrate (0.02 eq) are added.

e The reaction mixture is stirred vigorously at room temperature for 12 hours.
o The mixture is then diluted with diethyl ether and filtered through a pad of celite.

o The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate,
filtered, and concentrated under reduced pressure to yield (oxan-2-yl)glyoxal.

Synthesis of N-Boc-2-(oxan-2-yl)dehydromorpholine
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e To a solution of (oxan-2-yl)glyoxal (1.0 eq) in dichloromethane (DCM) at 0 °C, a solution of
N-Boc-aminoethanol (1.05 eq) in DCM is added dropwise.

e The reaction mixture is stirred at room temperature for 4 hours.

e Anhydrous magnesium sulfate is added, and the mixture is stirred for an additional 30
minutes.

e The mixture is filtered, and the solvent is removed under reduced pressure to yield the crude
hemiaminal.

e The crude hemiaminal is dissolved in toluene, and a catalytic amount of p-toluenesulfonic
acid is added.

e The mixture is heated to reflux with a Dean-Stark apparatus for 6 hours to remove water.

 After cooling to room temperature, the reaction mixture is washed with a saturated aqueous
solution of sodium bicarbonate and brine.

e The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under
reduced pressure.

e The crude product is purified by column chromatography on silica gel to afford N-Boc-2-
(oxan-2-yl)dehydromorpholine.

Asymmetric Hydrogenation of N-Boc-2-(oxan-2-
yl)dehydromorpholine

This crucial step establishes the stereocenter at the C2 position of the morpholine ring. The use
of a chiral rhodium catalyst is paramount for achieving high enantioselectivity.[1][2][4]

 In a glovebox, a solution of [Rh(COD)z]BF4 (1.0 mol%) and a chiral bisphosphine ligand
(e.g., (R)-SKP-Phos, 1.1 mol%) in degassed methanol is stirred for 30 minutes.

» N-Boc-2-(oxan-2-yl)dehydromorpholine (1.0 eq) is added to the catalyst solution.

» The resulting solution is transferred to an autoclave.
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The autoclave is purged with hydrogen gas and then pressurized to 50 atm.

The reaction is stirred at room temperature for 24 hours.

After carefully releasing the pressure, the solvent is removed under reduced pressure.

The residue is purified by column chromatography on silica gel to yield chiral N-Boc-2-(oxan-
2-yl)morpholine.

Deprotection to Chiral 2-(Oxan-2-yl)morpholine

e To a solution of chiral N-Boc-2-(oxan-2-yl)morpholine (1.0 eq) in DCM, trifluoroacetic acid
(TFA, 10 eq) is added at O °C.

e The reaction mixture is stirred at room temperature for 2 hours.
e The solvent and excess TFA are removed under reduced pressure.

e The residue is dissolved in water and basified with a 1 M solution of sodium hydroxide to pH
> 10.

e The aqueous layer is extracted with DCM (3 x 30 mL).

e The combined organic layers are dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure to afford the final product, chiral 2-(oxan-2-
yl)morpholine.

Quantitative Data

The following table summarizes the expected yields and enantiomeric excess (ee) for the key
asymmetric hydrogenation step, based on data reported for structurally analogous 2-
substituted dehydromorpholines.[3]
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2-

. Catalyst )
Entry Substituent Solvent Yield (%) ee (%)
System
(R)
[Rh(COD):]B
1 Phenyl Fa/(R)-SKP-  MeOH >99 99
Phos
4 [Rh(COD)2]B
2 Fa/(R)-SKP-  MeOH >99 08
Fluorophenyl
Phos
[Rh(COD)2]B
3 2-Naphthyl Fa/(R)-SKP-  MeOH >99 99
Phos
[Rh(COD):]B
4 2-Thienyl Fa/(R)-SKP-  MeOH >99 97
Phos
[Rh(COD)2]B
Oxan-2-yl
5 Fa/(R)-SKP-  MeOH >95 >95
(Expected)
Phos

Mechanistic Insights: The Catalytic Cycle

The asymmetric hydrogenation is believed to proceed through a catalytic cycle involving the
chiral rhodium complex. The key steps include oxidative addition of hydrogen, coordination of
the dehydromorpholine substrate, migratory insertion, and reductive elimination to release the
chiral product and regenerate the catalyst.
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Caption: Plausible catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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